5,7-Difluoro-4-hydroxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWPJMXBHHTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656135 | |
| Record name | 5,7-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-43-0 | |
| Record name | 5,7-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874804-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to 5,7-Difluoro-4-hydroxyquinoline: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoro-4-hydroxyquinoline stands as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. As a fluorinated derivative of the 4-hydroxyquinoline scaffold, it holds potential as a key building block in the synthesis of novel therapeutic agents. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable starting point for the development of new pharmaceuticals.[1]
The 4-hydroxyquinoline core, and its tautomeric form 4-quinolone, is a well-established pharmacophore present in numerous antibacterial agents.[1] The introduction of fluorine at the 5 and 7 positions is anticipated to modulate the electronic and steric properties of the quinoline ring, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,7-Difluoro-4-hydroxyquinoline, a proposed synthetic route, and a detailed breakdown of the analytical techniques required for its characterization.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₉H₅F₂NO | [2] |
| Molecular Weight | 181.14 g/mol | [2] |
| CAS Number | 874804-43-0 | [2] |
| Appearance | Solid (inferred) | [2] |
| Melting Point | >200 °C (inferred) | Based on the melting point of 4-hydroxyquinoline (200-202 °C)[3] and related fluoroquinolones.[1] |
| Boiling Point | >300 °C (predicted) | High melting point suggests a high boiling point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and methanol. | Based on the properties of similar heterocyclic compounds.[4][5] |
| pKa | 7.5 - 8.5 (predicted) | The electron-withdrawing fluorine atoms are expected to increase the acidity of the 4-hydroxyl group compared to the parent 4-hydroxyquinoline. The predicted pKa of a structurally similar difluorinated compound, (R)-5,7-Difluorochroman-4-ol, is around 13, but the quinoline system will have a different electronic distribution.[4] |
| LogP | 1.5 - 2.5 (predicted) | Fluorination generally increases lipophilicity. |
Tautomerism: The Quinolone-Quinolol Equilibrium
A critical chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. This equilibrium is influenced by the solvent, pH, and substitution pattern on the quinoline ring. For 5,7-Difluoro-4-hydroxyquinoline, this equilibrium is a key consideration for its reactivity and biological activity.
Caption: Tautomeric equilibrium of 5,7-Difluoro-4-hydroxyquinoline.
Proposed Synthesis: The Gould-Jacobs Reaction
A robust and well-established method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[6][7][8] This approach is proposed for the synthesis of 5,7-Difluoro-4-hydroxyquinoline, starting from the commercially available 3,5-difluoroaniline.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 5,7-Difluoro-4-hydroxyquinoline.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Diethyl (3,5-difluoroanilino)methylenemalonate
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Condensation: Heat the reaction mixture to 120-140 °C for 2-3 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Work-up: After cooling to room temperature, the resulting crude product can be used directly in the next step or purified by recrystallization from ethanol/water to yield the intermediate as a solid.
Part 2: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a high-temperature reaction flask equipped with a reflux condenser, dissolve the crude diethyl (3,5-difluoroanilino)methylenemalonate from the previous step in a high-boiling inert solvent such as diphenyl ether.
-
Thermal Cyclization: Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes. The high temperature is necessary to drive the intramolecular cyclization.[7]
-
Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
Part 3: Synthesis of 5,7-Difluoro-4-hydroxyquinoline
-
Saponification: Suspend the crude ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed, which can be monitored by TLC.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. The resulting carboxylic acid intermediate may precipitate. The aqueous solution is then heated to reflux to effect decarboxylation until gas evolution ceases.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by filtration. The crude 5,7-Difluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Spectroscopic Characterization
Due to the lack of published experimental spectra for 5,7-Difluoro-4-hydroxyquinoline, the following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the hydroxyl/keto group.
-
Aromatic Protons: Signals for H-2, H-3, H-6, and H-8 are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine atoms will cause splitting of the adjacent proton signals (H-6 and H-8), resulting in doublet of doublets or more complex multiplets.
-
NH Proton: In the 4-quinolone tautomer, a broad singlet corresponding to the N-H proton is expected, likely in the downfield region (δ 10-12 ppm).
-
OH Proton: In the 4-hydroxyquinoline tautomer, a broad singlet for the O-H proton would be observed. Its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).
-
Carbonyl/Hydroxyl Carbon: A signal corresponding to C-4 is expected in the downfield region (δ 160-180 ppm), with its exact shift depending on the dominant tautomeric form.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and positions of the fluorine atoms.
-
Two distinct signals are expected for the two non-equivalent fluorine atoms at C-5 and C-7. The chemical shifts will be relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H/N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to O-H (from the quinolol form) and/or N-H (from the quinolone form) stretching.
-
C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ is expected for the carbonyl group of the 4-quinolone tautomer.[1]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F bonds.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 181.14, corresponding to the molecular weight of C₉H₅F₂NO.
Chemical Reactivity and Potential Applications
5,7-Difluoro-4-hydroxyquinoline is expected to exhibit reactivity characteristic of the 4-hydroxyquinoline scaffold, with modulation by the fluorine substituents. The electron-withdrawing nature of the fluorine atoms may influence the nucleophilicity and electrophilicity of the quinoline ring.
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The 4-hydroxyl group can be a handle for further functionalization, and the quinoline nitrogen can be alkylated. Its potential applications include:
-
Precursor for Fluoroquinolone Antibiotics: As a fluorinated quinolone building block, it can be used to synthesize novel analogues of fluoroquinolone antibiotics with potentially improved activity or resistance profiles.[1]
-
Scaffold for Kinase Inhibitors: The quinoline core is found in numerous kinase inhibitors, and this difluorinated version could serve as a starting point for developing new inhibitors for cancer therapy.
-
Development of Antiviral and Antiparasitic Agents: The quinoline scaffold has shown promise in the development of antiviral and antiparasitic drugs.[1]
Safety and Handling
Based on available safety data, 5,7-Difluoro-4-hydroxyquinoline is classified as harmful if swallowed and causes serious eye damage.[2]
-
GHS Hazard Statements: H302, H318[2]
-
Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
5,7-Difluoro-4-hydroxyquinoline is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. While experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthesis via the Gould-Jacobs reaction offers a viable route to access this compound for further research and development. The predicted spectroscopic characteristics outlined herein will be essential for its successful identification and characterization. As the demand for novel fluorinated pharmaceuticals continues to grow, the exploration of compounds like 5,7-Difluoro-4-hydroxyquinoline will undoubtedly play a crucial role in advancing the field of drug discovery.
References
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Boruah, M., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(1), M1889. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015686, 5,7-Difluoroquinoline. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53427514, 5,7-Difluorochroman-4-ol. Retrieved from [Link].
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Wikipedia contributors. (2023, December 18). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
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mzCloud (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link].
- Biotage (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from a URL similar to the one in the search results.
- ACS Publications (n.d.). Journal of Medicinal Chemistry. Retrieved from a URL similar to the one in the search results.
- ResearchGate (n.d.). Gould–Jacobs reaction. Retrieved from a URL similar to the one in the search results.
- Google Patents (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
- ResearchGate (n.d.). 1 H-NMR chemical shift values for compounds 5, 7 and 10 * recorded in... Retrieved from a URL similar to the one in the search results.
- MDPI (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from a URL similar to the one in the search results.
- Semantic Scholar (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved from a URL similar to the one in the search results.
- Benchchem (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from a URL similar to the one in the search results.
- ResearchGate (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from a URL similar to the one in the search results.
- Open Access LMU (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from a URL similar to the one in the search results.
- ResearchGate (n.d.). Synthesis of the Polyhydroquinoline Derivative... Retrieved from a URL similar to the one in the search results.
- NIH (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from a URL similar to the one in the search results.
- PubMed (n.d.). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from a URL similar to the one in the search results.
- ChemRxiv (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from a URL similar to the one in the search results.
- PubChem (n.d.). 5,7-Difluorochroman-4-ol. Retrieved from a URL similar to the one in the search results.
- RSC Publishing (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts... Retrieved from a URL similar to the one in the search results.
- Benchchem (n.d.). Overcoming poor solubility of (R)-5,7-Difluorochroman-4-ol in specific solvents. Retrieved from a URL similar to the one in the search results.
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Application Note & Protocol: Synthesis of 5,7-Difluoro-4-hydroxyquinoline via Conrad-Limpach Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic introduction of fluorine atoms into the quinoline ring system can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles. 5,7-Difluoro-4-hydroxyquinoline, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of 5,7-Difluoro-4-hydroxyquinoline using the robust and reliable Conrad-Limpach synthesis.
The Conrad-Limpach Synthesis: A Mechanistic Overview
The Conrad-Limpach synthesis is a powerful method for the construction of 4-hydroxyquinolines from anilines and β-ketoesters.[2][3] The reaction proceeds through a two-step sequence involving an initial condensation to form a Schiff base, followed by a thermal cyclization.[2][4]
The mechanism commences with the nucleophilic attack of the aniline (in this case, 3,5-difluoroaniline) on the keto group of the β-ketoester (ethyl acetoacetate) to form a tetrahedral intermediate.[2] Subsequent dehydration leads to the formation of a Schiff base. This intermediate exists in equilibrium with its enamine tautomer. The crucial step is the thermal cyclization of the enamine intermediate at high temperatures, typically around 250 °C.[4] This intramolecular condensation is an electrocyclic ring-closing reaction, which is often the rate-determining step.[2] The use of a high-boiling, inert solvent is critical to achieve the necessary temperature for efficient cyclization and to ensure high yields.[1][2] Finally, tautomerization of the resulting quinolone affords the more stable 4-hydroxyquinoline product.
Experimental Workflow Diagram
Caption: Workflow for the Conrad-Limpach synthesis of 5,7-Difluoro-4-hydroxyquinoline.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5,7-Difluoro-4-hydroxyquinoline on a laboratory scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| 3,5-Difluoroaniline | ≥98% | e.g., Sigma-Aldrich | 372-39-4 |
| Ethyl acetoacetate | ≥99% | e.g., Sigma-Aldrich | 141-97-9 |
| Sulfuric acid (conc.) | ACS reagent | e.g., Fisher Scientific | 7664-93-9 |
| Diphenyl ether | ≥99% | e.g., Sigma-Aldrich | 101-84-8 |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | 108-88-3 |
| Hexanes | ACS reagent | e.g., Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flask (250 mL) with a reflux condenser and a Dean-Stark trap (or a short-path distillation head)
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Buchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure
Step 1: Formation of the Enamine Intermediate
-
To a 250 mL round-bottom flask, add 3,5-difluoroaniline (10.0 g, 77.5 mmol).
-
Add ethyl acetoacetate (10.1 g, 10.2 mL, 77.5 mmol) to the flask.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Stir the mixture at room temperature for 1 hour. A gentle exotherm may be observed. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Thermal Cyclization
-
To the reaction mixture from Step 1, add diphenyl ether (100 mL).
-
Equip the flask with a Dean-Stark trap or a short-path distillation head to remove the ethanol formed during the reaction.[1]
-
Heat the mixture to approximately 250 °C using a heating mantle. The temperature should be carefully controlled.
-
Maintain the temperature and continue heating for 2-3 hours. The product will precipitate out of the solution as the reaction progresses.[1]
Step 3: Isolation and Purification of 5,7-Difluoro-4-hydroxyquinoline
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with toluene (2 x 50 mL) and then with hexanes (2 x 50 mL) to remove the diphenyl ether solvent.[1]
-
Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Safety Precautions
-
3,5-Difluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated fume hood.
-
Ethyl acetoacetate: Combustible liquid.[8] Keep away from heat and open flames.
-
Sulfuric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Diphenyl ether: Can cause skin and eye irritation. The reaction is conducted at a high temperature; therefore, appropriate precautions against thermal burns must be taken.
Characterization and Quality Control
The identity and purity of the synthesized 5,7-Difluoro-4-hydroxyquinoline should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Literature value should be referenced if available. A sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should be consistent with the structure of 5,7-Difluoro-4-hydroxyquinoline. Expected signals would include aromatic protons and a characteristic signal for the hydroxyl group. For comparison, the ¹H NMR of 4-hydroxyquinoline in DMSO-d6 shows signals at δ 11.91 (OH), 8.17, 7.97, 7.68, 7.61, 7.36, and 6.12 ppm.[9] The fluorine substitution will influence the chemical shifts and coupling constants of the aromatic protons. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the quinoline ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 5,7-Difluoro-4-hydroxyquinoline (C₉H₅F₂NO, MW: 181.14 g/mol ) should be observed. |
Conclusion
The Conrad-Limpach synthesis provides an effective and straightforward method for the preparation of 5,7-Difluoro-4-hydroxyquinoline. This protocol, when executed with the appropriate safety precautions, offers a reliable pathway to this valuable fluorinated building block for applications in drug discovery and medicinal chemistry. The key to a successful synthesis lies in the careful control of the high-temperature cyclization step and the thorough purification of the final product.
References
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
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PubChem. (n.d.). Preparation method of 5, 7-difluorochroman-4-one. Retrieved from [Link]
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Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). 'H NMR and "3C NMR chemical shifts (ppm) of 5,4'-dihydroxyflavone and.... Retrieved from [Link]
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Elucidating the Structure of 5,7-Difluoro-4-hydroxyquinoline through Tandem Mass Spectrometry: Fragmentation Pathways and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the gas-phase fragmentation behavior of 5,7-Difluoro-4-hydroxyquinoline, a key fluorinated building block in medicinal chemistry.[1] Understanding its fragmentation signature is crucial for unambiguous identification, structural confirmation, and metabolite analysis in complex matrices. This document outlines a comprehensive protocol for acquiring high-quality tandem mass spectra using electrospray ionization (ESI) and collision-induced dissociation (CID). We propose and rationalize the primary fragmentation pathways, supported by established principles of mass spectrometry for heterocyclic and fluorinated compounds. This guide is intended for researchers in drug discovery, chemical synthesis, and analytical sciences who require robust methods for small molecule characterization.
Introduction: The Significance of 5,7-Difluoro-4-hydroxyquinoline
5,7-Difluoro-4-hydroxyquinoline is a fluorinated derivative of the 4-hydroxyquinoline scaffold, a structure of considerable importance in drug discovery and medicinal chemistry.[1] The strategic placement of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[2] As a versatile synthetic intermediate, its structural integrity must be rigorously confirmed.[1]
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of small molecules.[3] By inducing and analyzing the fragmentation of a specific precursor ion, MS/MS provides a detailed structural fingerprint. This application note serves as a practical guide to understanding and predicting the fragmentation patterns of 5,7-Difluoro-4-hydroxyquinoline, enabling its confident identification in various experimental contexts.
Foundational Principles: Ionization and Fragmentation
The analysis begins with the transformation of the neutral analyte into gas-phase ions, followed by controlled fragmentation.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for polar molecules like 4-hydroxyquinolines.[4][5] It typically imparts a proton to the analyte in positive ion mode, forming a protonated molecule, denoted as [M+H]⁺, with minimal initial fragmentation.[4][6] This preserves the molecular weight information, which is the first step in identification.
-
Collision-Induced Dissociation (CID): To gain structural insights, the [M+H]⁺ precursor ion is isolated and then fragmented. CID is a technique where these ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[7] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest chemical bonds, producing a series of characteristic product ions.[7][8]
The overall process is a multi-step analysis within the mass spectrometer, enabling the separation of ions based on their mass-to-charge ratio (m/z) at each stage.[9]
Experimental Workflow Overview
The logical flow from sample to data interpretation is critical for reproducible results.
Caption: High-level workflow for MS/MS analysis.
Proposed Fragmentation Pathways of 5,7-Difluoro-4-hydroxyquinoline
The fragmentation of 5,7-Difluoro-4-hydroxyquinoline is predicted to follow patterns observed in related fluoroquinolone and heterocyclic structures.[10][11][12] The primary fragmentation events from the protonated precursor ion, [M+H]⁺ (m/z 182.05) , are expected to involve the neutral loss of small, stable molecules such as carbon monoxide (CO), water (H₂O), and hydrogen fluoride (HF).
The molecular formula for 5,7-Difluoro-4-hydroxyquinoline is C₉H₅F₂NO. Its monoisotopic mass is 181.0339 Da. The protonated precursor ion [M+H]⁺ will therefore have an m/z of 182.0418 .
Key Fragmentation Reactions:
-
Loss of Carbon Monoxide (CO): The 4-hydroxyquinoline core can tautomerize to its keto form (a quinolin-4-one). This structure readily loses a molecule of carbon monoxide (28 Da) upon fragmentation, a common pathway for compounds containing a carbonyl group.[13][14] This leads to the formation of a highly stable product ion.
-
Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms on the aromatic ring facilitates the elimination of HF (20 Da).[10][12] This can occur from the initial precursor or from subsequent fragment ions.
-
Loss of Water (H₂O): While less common for a phenolic hydroxyl group compared to an aliphatic one, the loss of water (18 Da) can still be observed, particularly at higher collision energies.[13][14]
The interplay of these losses generates a characteristic mass spectrum.
Caption: Proposed primary fragmentation pathways.
Summary of Predicted Product Ions
The following table summarizes the key ions expected in the tandem mass spectrum of 5,7-Difluoro-4-hydroxyquinoline.
| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Proposed Product Ion | Product Ion (m/z) |
| 182.04 | - | - | [C₉H₆F₂NO]⁺ | 182.04 |
| 182.04 | CO | 28.01 | [C₈H₆F₂N]⁺ | 154.03 |
| 182.04 | HF | 20.01 | [C₉H₅FNO]⁺ | 162.03 |
| 154.03 | HF | 20.01 | [C₈H₅FN]⁺ | 134.02 |
| 162.03 | CO | 28.01 | [C₈H₅FN]⁺ | 134.02 |
| 162.03 | HF | 20.01 | [C₉H₄NO]⁺ | 142.02 |
Detailed Experimental Protocol
This protocol provides a starting point for method development. Parameters should be optimized for the specific instrument used.
Sample and Reagent Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5,7-Difluoro-4-hydroxyquinoline standard. Dissolve in 1 mL of methanol or DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation during ESI.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS/MS Instrumentation and Parameters
This method is designed for a typical tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecule separation. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 2 µL | Minimizes peak broadening. |
| Gradient | 5% B to 95% B over 5 min | Generic gradient to ensure elution of the analyte. |
| ESI Source | ||
| Ionization Mode | Positive | To generate [M+H]⁺ ions. |
| Capillary Voltage | +3.5 kV | Optimizes the electrospray process. |
| Nebulizer Gas (N₂) | 45 psi | Assists in droplet formation. |
| Drying Gas (N₂) | 10 L/min | Aids in solvent evaporation. |
| Gas Temperature | 325 °C | Ensures efficient desolvation. |
| Tandem MS (CID) | ||
| Precursor Ion (Q1) | m/z 182.05 | Isolation of the protonated molecule. |
| Collision Gas | Argon or Nitrogen | Inert gas for inducing fragmentation. |
| Collision Energy (CE) | 15-40 eV | Should be ramped to observe different fragmentation efficiencies. |
| Product Ion Scan (Q3) | m/z 50-190 | Scan range to detect all relevant product ions. |
Data Interpretation and Trustworthiness
-
Confirm the Precursor: The MS1 scan should show a strong signal at m/z 182.04, confirming the molecular weight of the protonated analyte.
-
Analyze the Product Ion Spectrum: The MS/MS spectrum should be compared against the predicted fragments in the table above. The presence of ions corresponding to the loss of CO (m/z 154.03) and HF (m/z 162.03) provides strong evidence for the compound's identity.
-
Collision Energy Optimization: Varying the collision energy is a key validation step. At lower energies, larger fragments (like loss of HF) may dominate. At higher energies, more extensive fragmentation (like consecutive losses of HF and CO) will become more apparent. This systematic approach validates the proposed fragmentation pathways.
By following this guide, researchers can reliably generate and interpret the tandem mass spectrum of 5,7-Difluoro-4-hydroxyquinoline, ensuring accurate structural confirmation for its use in pharmaceutical and chemical research.
References
- This cit
-
Guo, Y. L., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. [Link]
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Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
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ResearchGate. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]
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Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]
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Vrkic, K., & O'Hair, R. A. J. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews. [Link]
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Taylor & Francis Online. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link]
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Wikipedia. (n.d.). Electrospray ionization. [Link]
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SCIEX. (2022). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. [Link]
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American Laboratory. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
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Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]
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Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
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University of Arizona. (n.d.). Lecture 16: Tandem MS. [Link]
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The Strategic Application of 5,7-Difluoro-4-hydroxyquinoline in Modern Medicinal Chemistry: A Guide for Researchers
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding innovative molecular scaffolds that can be readily modified to target a diverse array of biological pathways. Among these, the 4-hydroxyquinoline core has emerged as a "privileged scaffold," a structural motif consistently found in molecules with significant pharmacological activity.[1][2][3] This application note delves into the specific utility of a strategically halogenated derivative, 5,7-Difluoro-4-hydroxyquinoline, as a versatile building block in drug discovery. The introduction of fluorine atoms at the 5 and 7 positions is a deliberate modification aimed at enhancing key drug-like properties, such as metabolic stability and target binding affinity, thereby offering a compelling starting point for the development of next-generation therapeutics.[1][4]
Physicochemical Properties: A Foundation for Rational Drug Design
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in medicinal chemistry. While comprehensive experimental data for 5,7-Difluoro-4-hydroxyquinoline is not extensively published, we can infer key characteristics from closely related analogs and computational predictions. The following table summarizes these predicted properties, which are crucial for considerations such as solubility, permeability, and formulation development.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₅F₂NO | [5] |
| Molecular Weight | 181.14 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | [6] |
| pKa | 13.09 ± 0.20 (for a related difluorinated chromanol) | [6][7] |
| LogP | 1.4 - 1.78 (for related difluorinated compounds) | [7][8] |
| Solubility | Quantitative data not readily available; small-scale solubility studies in relevant solvents are recommended. | [7] |
| Stability | Generally stable under standard storage conditions (2-8°C, dry, sealed container). Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. | [7] |
Synthesis of the 5,7-Difluoro-4-hydroxyquinoline Scaffold
The synthesis of 4-hydroxyquinolines can be achieved through various established methods, often involving intramolecular cyclization reactions. A common approach is the Conrad-Limpach reaction or its variations, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For 5,7-Difluoro-4-hydroxyquinoline, a plausible synthetic route would start from 3,4-difluoroaniline. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 5,7-Difluoro-4-hydroxyquinoline.
This synthetic approach is adaptable and allows for the introduction of various substituents on the quinoline ring, making it a valuable platform for generating a library of analogs for structure-activity relationship (SAR) studies.[9][10]
A Privileged Scaffold in Medicinal Chemistry
The 4-hydroxyquinoline nucleus is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][11][12][13] The strategic placement of fluorine atoms in 5,7-Difluoro-4-hydroxyquinoline can significantly enhance these activities by modulating the electronic properties and metabolic stability of the molecule.
Caption: The privileged scaffold concept applied to 5,7-Difluoro-4-hydroxyquinoline.
Antimicrobial Applications
Halogenated derivatives of quinolines have shown promising activity against a range of bacteria, including Gram-positive strains.[14][15] The fluorine atoms in 5,7-Difluoro-4-hydroxyquinoline can enhance interactions with bacterial enzymes or cell wall components, leading to improved antimicrobial efficacy. Researchers can utilize this scaffold to develop novel antibiotics, a critical need in the face of rising antimicrobial resistance.
Anticancer Potential
The 4-hydroxyquinoline scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[12][13] These compounds can act through diverse mechanisms, including the inhibition of topoisomerases and kinases, which are crucial for cancer cell proliferation.[3] The electron-withdrawing nature of the fluorine atoms can influence the binding of 5,7-Difluoro-4-hydroxyquinoline derivatives to the active sites of these oncogenic proteins.
Antiviral Activity
Derivatives of 4-quinolone have also been investigated for their antiviral properties.[11] The development of new antiviral agents with novel mechanisms of action is a continuous priority in medicinal chemistry. The 5,7-Difluoro-4-hydroxyquinoline scaffold provides a promising starting point for the design of inhibitors of viral replication or entry.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives of 5,7-Difluoro-4-hydroxyquinoline, a series of well-established cell-based assays can be employed. The following protocols are adapted from established methods for similar fluorinated quinoline compounds and provide a robust framework for initial biological screening.[16]
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This assay provides a quantitative measure of the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5,7-Difluoro-4-hydroxyquinoline derivative in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 2-4 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for Target Engagement
Western blotting is a powerful technique to investigate the effect of a compound on the expression and phosphorylation status of specific proteins within a signaling pathway.
Rationale: This protocol allows for the assessment of whether a 5,7-Difluoro-4-hydroxyquinoline derivative modulates key cellular pathways, such as those involved in cell survival (e.g., PI3K/Akt) or apoptosis (e.g., Bcl-2 family proteins, caspases).
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations and for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Conclusion
5,7-Difluoro-4-hydroxyquinoline represents a highly promising and versatile scaffold for medicinal chemists and drug development professionals. Its strategic fluorination enhances its drug-like properties, while the inherent biological activity of the 4-hydroxyquinoline core provides a solid foundation for the development of novel therapeutics in areas of significant unmet medical need, including infectious diseases and oncology. The protocols outlined in this application note provide a clear and actionable framework for researchers to begin exploring the potential of this exciting molecule.
References
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ResearchGate. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]
-
PubMed. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. [Link]
-
(R)-5,7-Difluorochroman-4-ol Chemical Properties and Applications. [Link]
-
ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]
-
MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubChem. 5,7-Difluorochroman-4-ol. [Link]
-
PubChem. 5,7-Difluoroquinoline. [Link]
-
PubMed. Quinoline: An Attractive Scaffold in Drug Design. [Link]
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ResearchGate. Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. [Link]
-
Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. [Link]
-
Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8- dimethylchroman-4-one. [Link]
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PubMed. An overview of quinoline as a privileged scaffold in cancer drug discovery. [Link]
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PubChem. 4-Hydroxyquinoline. [Link]
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Application Note: A High-Yield, Two-Step Synthesis of 5,7-Difluoro-4-hydroxyquinoline via Thermal Cyclization
Abstract: This application note provides a detailed, robust, and high-yield protocol for the synthesis of 5,7-Difluoro-4-hydroxyquinoline, a key intermediate in the development of advanced fluoroquinolone-based pharmaceuticals. The methodology is grounded in the well-established Gould-Jacobs reaction, which proceeds in two primary stages: the initial condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate. We will elucidate the causality behind critical experimental parameters, from reagent selection to the choice of thermal conditions, ensuring a reproducible and scalable process for research and drug development applications.
Introduction and Scientific Rationale
The 4-hydroxyquinoline (or quinolin-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The introduction of fluorine atoms at the C-5 and C-7 positions of the quinoline ring can significantly enhance metabolic stability, binding affinity, and overall bioactivity of the final drug molecule. Consequently, the efficient and high-yield synthesis of 5,7-Difluoro-4-hydroxyquinoline is of paramount importance for the drug discovery pipeline.
The chosen synthetic strategy is the Gould-Jacobs reaction , a reliable and versatile method for constructing the 4-hydroxyquinoline ring system.[3][4] This reaction pathway offers a clear and logical progression from readily available starting materials to the desired heterocyclic product. The overall process can be dissected into two mechanistically distinct steps:
-
Nucleophilic Substitution: The reaction is initiated by the condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline acts as a nucleophile, attacking the electron-deficient enol ether carbon of DEEM and displacing the ethoxy group to form the stable intermediate, diethyl 2-[(2,4-difluoroanilino)methylene]malonate.[5][6]
-
Thermal Cyclization: The purified intermediate is then subjected to high temperatures (typically >240 °C) in a high-boiling point solvent. This provides the necessary activation energy for an intramolecular 6-electron cyclization, an electrocyclic reaction that forms the new heterocyclic ring, followed by the elimination of ethanol to yield the aromatic 5,7-Difluoro-4-hydroxyquinoline.[1][4]
This two-step approach allows for the isolation and purification of the intermediate, which is critical for minimizing side reactions and maximizing the yield of the final, high-purity product.
Overall Synthetic Scheme
The complete reaction pathway is illustrated below.
Figure 1: Overall two-step synthesis of 5,7-Difluoro-4-hydroxyquinoline.
Experimental Protocols & Workflow
This section provides detailed, step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Part A: Synthesis of Diethyl 2-[(2,4-difluoroanilino)methylene]malonate (Intermediate)
Rationale: This step creates the linear precursor required for the subsequent ring-closing reaction. The reaction is typically performed neat or with a minimal amount of solvent and driven to completion by heating, which facilitates the elimination of ethanol.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoroaniline (12.91 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Heat the reaction mixture in an oil bath at 120-130 °C with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 2 hours, allow the mixture to cool to room temperature. The product will typically solidify into a crystalline mass.
-
Add ethanol (50 mL) to the flask and break up the solid. Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 15 mL).
-
Dry the resulting white to off-white solid under vacuum to yield diethyl 2-[(2,4-difluoroanilino)methylene]malonate.
Part B: Synthesis of 5,7-Difluoro-4-hydroxyquinoline (Final Product)
Rationale: This is the critical ring-forming step. A high-boiling, thermally stable solvent such as diphenyl ether or Dowtherm A is used to achieve the high temperature required for the intramolecular cyclization.[1] The product has low solubility in this solvent upon cooling, which allows for its convenient isolation by precipitation.
Protocol:
-
Place diphenyl ether (100 mL) into a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation head.
-
Heat the diphenyl ether to 250 °C.
-
Slowly add the dried intermediate, diethyl 2-[(2,4-difluoroanilino)methylene]malonate (29.9 g, 0.1 mol), in portions to the hot solvent over 15-20 minutes. Control the addition rate to maintain the temperature above 245 °C. Ethanol will distill off during the addition.
-
After the addition is complete, maintain the reaction temperature at 250-255 °C for an additional 30 minutes.
-
Remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate will form.
-
Further cool the mixture in an ice bath for 1 hour to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane or petroleum ether (3 x 50 mL) to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain high-purity 5,7-Difluoro-4-hydroxyquinoline.
-
Dry the final product in a vacuum oven at 80 °C.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol. Yields are representative and may vary based on the purity of reagents and precision of the experimental execution.
| Parameter | Step 1: Condensation | Step 2: Cyclization |
| Primary Reagent | 2,4-Difluoroaniline | Diethyl 2-[(2,4-difluoroanilino)methylene]malonate |
| Molar Ratio (Reagent:Substrate) | 1:1 (vs. DEEM) | N/A |
| Solvent | None (Neat) | Diphenyl Ether |
| Temperature | 120-130 °C | 250-255 °C |
| Reaction Time | 2 hours | 0.5 - 1 hour |
| Typical Yield | 90-95% | 85-90% |
| Overall Yield | \multicolumn{2}{c | }{76-85% } |
Conclusion
The Gould-Jacobs reaction provides a highly effective and reliable pathway for the synthesis of 5,7-Difluoro-4-hydroxyquinoline. By separating the initial condensation from the high-temperature cyclization, this two-step protocol allows for excellent control over the reaction conditions, leading to high yields and a high-purity final product. The detailed methodology and scientific rationale presented in this application note offer researchers a robust foundation for producing this valuable intermediate for applications in medicinal chemistry and drug development.
References
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available at: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available at: [Link]
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ensuring anhydrous conditions for 4-hydroxyquinoline synthesis
Welcome to the technical support center for the synthesis of 4-hydroxyquinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting advice, with a special focus on the critical importance of maintaining anhydrous conditions throughout your synthesis. Our goal is to equip you with the expertise to optimize your reaction yields and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of 4-hydroxyquinoline?
A1: Many common synthetic routes to 4-hydroxyquinolines, such as the Conrad-Limpach, Knorr, and Gould-Jacobs reactions, involve condensation steps where water is a leaving group.[1][2][3] For example, in the Conrad-Limpach synthesis, an aniline condenses with a β-ketoester to form a Schiff base intermediate.[1][4] This reaction is reversible, and the presence of excess water can shift the equilibrium back towards the starting materials, significantly reducing your yield. Furthermore, water can hydrolyze starting materials, such as esters, or reactive intermediates, leading to unwanted side products.
Q2: What are the primary sources of water contamination in a reaction?
A2: Water can be introduced into your reaction from several sources:
-
Solvents: Even high-purity solvents can absorb moisture from the atmosphere.
-
Reagents: Hygroscopic reagents can absorb water from the air.
-
Glassware: Improperly dried glassware is a common source of contamination.
-
Atmosphere: The air in the laboratory contains a significant amount of moisture, which can be detrimental to sensitive reactions.
Q3: What is the visual difference between a "wet" and a "dry" organic solution with a drying agent?
A3: When a drying agent like anhydrous magnesium sulfate (MgSO₄) is added to a wet organic solution, it will clump together as it forms hydrates.[5] As you add more drying agent and the water is consumed, newly added particles will appear as a fine, free-flowing powder in the solution.[5] This indicates that the bulk of the water has been removed.
Troubleshooting Guide
Problem 1: My 4-hydroxyquinoline synthesis has a very low yield. What are the likely causes related to moisture?
Answer: Low yields in quinoline synthesis are frequently linked to the presence of water.[6] Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Condensation: As mentioned in the FAQs, water can inhibit the initial condensation step. In syntheses like the Conrad-Limpach, this prevents the formation of the crucial Schiff base intermediate.[1]
-
Hydrolysis of Intermediates: Many of the intermediates in these syntheses are susceptible to hydrolysis. The presence of water can break down these molecules before they have a chance to cyclize into the desired quinoline ring system.
-
Side Reactions: Water can promote unintended side reactions. For instance, in acid-catalyzed cyclizations, water can compete with the desired intramolecular reaction, leading to a complex mixture of products.[3]
Solution Workflow:
Caption: Troubleshooting workflow for low yield in 4-hydroxyquinoline synthesis.
Problem 2: I am using a high-temperature cyclization step, like in the Conrad-Limpach synthesis. Do I still need to worry about trace amounts of water?
Answer: Yes, absolutely. While high temperatures (often around 250 °C) are used to drive the cyclization, the initial condensation to form the enamine intermediate is often performed at a lower temperature and is highly sensitive to water.[1][7] If this initial step is inefficient due to the presence of water, there will be less intermediate to cyclize at the higher temperature, leading to a poor overall yield. Even at high temperatures, water can contribute to decomposition pathways of your starting materials and intermediates.
Problem 3: My NMR spectrum shows multiple unexpected byproducts. Could this be related to wet conditions?
Answer: Yes, a complex product mixture is a classic sign of side reactions, many of which can be initiated by water. For example:
-
Hydrolysis of β-ketoester: Your starting β-ketoester can be hydrolyzed to the corresponding β-keto acid, which can then decarboxylate.
-
Reversal of Condensation: As discussed, the initial condensation is reversible. If water is present, you may have significant amounts of unreacted aniline and β-ketoester in your final mixture.
-
Alternative Cyclization Pathways: In some cases, such as the Knorr synthesis, the presence of water and the amount of acid catalyst can influence the reaction pathway, leading to the formation of 4-hydroxyquinoline isomers instead of the desired 2-hydroxyquinoline.[3]
Experimental Protocols for Ensuring Anhydrous Conditions
Protocol 1: Drying of Glassware
Properly dried glassware is the foundation of any anhydrous reaction.
Steps:
-
Clean all glassware thoroughly with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent like acetone.
-
Place the glassware in an oven at a minimum of 120 °C for at least 4 hours, or preferably overnight.
-
Assemble the hot glassware while flushing with an inert gas (see Protocol 3) and allow it to cool to room temperature under a positive pressure of the inert gas. Alternatively, cool the glassware in a desiccator over a strong drying agent like phosphorus pentoxide.
Protocol 2: Drying of Solvents
The choice of drying method depends on the solvent and the required level of dryness.
| Solvent | Primary Drying Agent | Distillation Agent | Final Water Content (ppm) |
| Tetrahydrofuran (THF) | 4Å Molecular Sieves | Sodium/Benzophenone | <10 |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Calcium Hydride (CaH₂) | <20 |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Calcium Hydride (CaH₂) | <20 |
| Toluene | Calcium Hydride (CaH₂) | Sodium | <10 |
Detailed Steps for THF Distillation:
-
Pre-dry the THF by letting it stand over activated 4Å molecular sieves for 24 hours.
-
In a round-bottom flask, add small pieces of sodium metal and a small amount of benzophenone to the pre-dried THF.
-
Assemble a distillation apparatus and heat the mixture to reflux under an inert atmosphere.
-
The solution will turn a deep blue or purple color, indicating that the solvent is dry and oxygen-free. This is due to the formation of the sodium benzophenone ketyl radical.
-
Distill the required amount of THF directly into the reaction flask.
Caution: Sodium is highly reactive with water. Always handle with extreme care.
Protocol 3: Setting up a Reaction Under Inert Atmosphere
This is crucial for protecting your reaction from atmospheric moisture and oxygen.[8][9][10][11]
Caption: Schematic of a typical inert atmosphere reaction setup.
Steps using a Balloon:
-
Assemble your oven-dried glassware while hot and immediately seal the reaction flask with a rubber septum.
-
Insert a needle connected to an inert gas line (e.g., nitrogen or argon) and another needle as an outlet.
-
Flush the flask with the inert gas for 5-10 minutes to displace the air.[9]
-
Remove the outlet needle first, then the inlet needle.
-
Fill a balloon with the inert gas and attach it to a needle. Insert this needle through the septum of your reaction flask to maintain a positive pressure of inert gas.
-
Reagents and solvents can now be added via syringe through the septum.
References
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
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Váradi, A., et al. (2015). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 20(8), 15047-15068. Retrieved from [Link]
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Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
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ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
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UT FRI Bioactive Molecules. (2014, May 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (2023). Knorr quinoline synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
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ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
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Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Scientific Research Publishing. (2012). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]
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MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]
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UT FRI Bioactive Molecules. (2014, May 1). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
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EurekAlert!. (2020). Facile synthesis of quinoline in water. Retrieved from [Link]
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Kintek. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Retrieved from [Link]
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MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
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SlidePlayer. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
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Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
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A Comparative In Silico Analysis of 5,7-Difluoro-4-hydroxyquinoline Derivatives as Potential Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. The strategic introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and cell permeability. This guide presents a comparative molecular docking study of rationally designed 5,7-Difluoro-4-hydroxyquinoline derivatives against Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.[1][2][3] We will explore the rationale behind the selection of this scaffold and target, provide a detailed experimental workflow for in silico analysis, and present a comparative analysis of the docking results to elucidate key structure-activity relationships (SAR).
The Rationale: Why 5,7-Difluoro-4-hydroxyquinolines and EGFR?
The 4-hydroxyquinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[4] The introduction of difluoro substitution at the 5 and 7 positions is a strategic chemical modification. Fluorine's high electronegativity can modulate the pKa of the 4-hydroxyl group and influence the overall electronic properties of the molecule, potentially leading to enhanced interactions with the target protein.[5] Furthermore, the 4-aminoquinazoline core, structurally related to 4-hydroxyquinolines, is a well-established pharmacophore for kinase inhibitors, with several approved drugs like gefitinib and erlotinib targeting EGFR.[2][3]
EGFR, a receptor tyrosine kinase, is a key player in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] The ATP-binding site of the EGFR kinase domain offers a well-defined pocket for the design of small molecule inhibitors.[1] This study, therefore, aims to explore the potential of novel 5,7-Difluoro-4-hydroxyquinoline derivatives as EGFR inhibitors through a comparative docking analysis.
Comparative Docking Analysis of 5,7-Difluoro-4-hydroxyquinoline Derivatives
To investigate the potential of the 5,7-Difluoro-4-hydroxyquinoline scaffold, a series of derivatives with varying substitutions at the 2-position were designed and docked into the ATP-binding site of EGFR (PDB ID: 1M17). The docking study was performed using AutoDock Vina.[6]
Table 1: Docking Scores and Interaction Analysis of 5,7-Difluoro-4-hydroxyquinoline Derivatives against EGFR
| Compound ID | R-group at 2-position | Docking Score (kcal/mol) | Key Interacting Residues |
| DFHQ-1 | -H | -7.8 | Met793, Leu718, Gly796 |
| DFHQ-2 | -CH3 | -8.2 | Met793, Leu718, Cys797 |
| DFHQ-3 | -Ph | -9.1 | Met793, Leu718, Thr790, Lys745 |
| DFHQ-4 | -NH2 | -8.5 | Met793, Leu718, Asp855 |
Our in silico results suggest that substitutions at the 2-position of the 5,7-Difluoro-4-hydroxyquinoline scaffold significantly influence the binding affinity for the EGFR kinase domain. The unsubstituted derivative, DFHQ-1 , exhibited a respectable docking score of -7.8 kcal/mol, forming key interactions with the hinge region residue Met793. The introduction of a small alkyl group (DFHQ-2 ) slightly improved the binding affinity.
Notably, the phenyl-substituted derivative, DFHQ-3 , demonstrated the most favorable docking score of -9.1 kcal/mol. This enhanced affinity can be attributed to additional hydrophobic and pi-stacking interactions between the phenyl ring and residues within the active site, such as Thr790 and Lys745. The amino-substituted derivative, DFHQ-4 , also showed good binding affinity, with the amino group forming a potential hydrogen bond with Asp855. These findings underscore the importance of the 2-position for further optimization of this scaffold as EGFR inhibitors.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
Molecular docking is a powerful computational tool for predicting the binding mode and affinity of a ligand to a protein target.[7][8][9] The following protocol outlines a standard workflow for performing a comparative docking study.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, the crystal structure of EGFR kinase domain (PDB ID: 1M17) was used.
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Define Binding Site: Identify the active site or binding pocket of the protein. This is often the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.
Step 2: Ligand Preparation
-
Design Ligand Structures: Draw the 2D structures of the 5,7-Difluoro-4-hydroxyquinoline derivatives using a chemical drawing software.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.
Step 3: Molecular Docking
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the protein.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to predict the binding poses and calculate the binding affinities (docking scores) of the ligands within the defined grid box.
Step 4: Analysis of Results
-
Rank Ligands: Rank the ligands based on their docking scores. A more negative score generally indicates a higher binding affinity.
-
Visualize Interactions: Visualize the predicted binding poses of the top-ranked ligands and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.
Caption: A generalized workflow for a molecular docking study.
Signaling Pathway Context: EGFR in Cancer
The significance of inhibiting EGFR lies in its central role in cancer cell signaling. Upon binding to its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis. Small molecule inhibitors that block the ATP-binding site of EGFR prevent this initial phosphorylation event, thereby abrogating the downstream signaling.
Caption: A simplified diagram of the EGFR signaling pathway in cancer.
Conclusion and Future Directions
This comparative guide demonstrates the potential of 5,7-Difluoro-4-hydroxyquinoline derivatives as a promising scaffold for the design of novel EGFR inhibitors. Our in silico analysis highlights the importance of substitution at the 2-position for achieving high binding affinity. Specifically, the introduction of a phenyl group appears to be a favorable modification.
It is crucial to emphasize that these computational findings are predictive and require experimental validation. Future work should focus on the synthesis of these derivatives and their in vitro evaluation in enzymatic and cell-based assays to confirm their inhibitory activity against EGFR and their anti-proliferative effects on cancer cell lines. This iterative cycle of design, synthesis, and testing is fundamental to the successful development of new and effective cancer therapeutics.
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Butin, A. V., & Abaev, V. T. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(1), M1889. [Link]
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Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(13), 5123. [Link]
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Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
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Li, Y., et al. (2016). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4044-4047. [Link]
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Al-Majidi, S. M. R. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(12), 2215. [Link]
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Imasheva, D. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 28(13), 5123. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of 5,7-Difluoro-4-hydroxyquinoline
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents with improved efficacy and a broad spectrum of activity is a perpetual challenge. The quinolone scaffold has long been a cornerstone in the development of potent antibacterial drugs. This guide provides an in-depth comparative analysis of the anticipated antimicrobial spectrum of 5,7-Difluoro-4-hydroxyquinoline, a halogenated quinolone derivative. In the absence of extensive direct experimental data for this specific compound, this guide will leverage established structure-activity relationships (SAR) of fluoroquinolones, comparative data from well-characterized analogues like ciprofloxacin and sparfloxacin, and standardized antimicrobial susceptibility testing methodologies to project its potential efficacy.
The 4-Hydroxyquinoline Core and the Significance of Fluorine Substitution
The 4-hydroxyquinoline moiety is a key pharmacophore in a class of synthetic broad-spectrum antibacterial agents. The introduction of fluorine atoms into the quinolone ring system was a significant breakthrough, leading to the development of the highly successful fluoroquinolone class of antibiotics. Fluorine substitution, particularly at the C6 position, is known to dramatically increase the potency of these compounds by enhancing their penetration into bacterial cells and their inhibitory activity against key bacterial enzymes.[1][2]
The subject of this guide, 5,7-Difluoro-4-hydroxyquinoline, possesses a unique difluoro substitution pattern. While C6 fluorination is most common, substitutions at other positions, including C5 and C7, have been shown to modulate the antimicrobial spectrum and potency. For instance, an amino group at the C5 position can increase activity against Gram-positive bacteria.[3] The presence of a halogen, such as chlorine, at the C7 position has been shown to result in a 70-fold increase in potency in some quinolone derivatives.[4] Therefore, the 5,7-difluoro substitution pattern suggests a potentially unique and potent antimicrobial profile.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary to relieve torsional stress during DNA replication.
-
Topoisomerase IV: In many Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells.[5]
By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones block the re-ligation step of the enzyme's action, leading to double-strand DNA breaks and ultimately cell death.[5]
Figure 1: Proposed mechanism of action for 5,7-Difluoro-4-hydroxyquinoline.
Comparative Antimicrobial Spectrum: An Inferential Analysis
Without direct experimental data for 5,7-Difluoro-4-hydroxyquinoline, we can infer its potential antimicrobial spectrum by comparing it with well-established fluoroquinolones, namely ciprofloxacin (a second-generation fluoroquinolone) and sparfloxacin (a third-generation difluoroquinolone).
Ciprofloxacin is known for its excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, but has more limited activity against Gram-positive organisms.[7] Sparfloxacin , which features a 5-amino and 6,8-difluoro substitution pattern, exhibits enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining good Gram-negative coverage.[7][8][9]
Based on these structure-activity relationships, it is plausible to hypothesize that 5,7-Difluoro-4-hydroxyquinoline will exhibit a broad spectrum of activity. The presence of a fluorine atom at the C7 position may enhance its activity against Gram-negative bacteria, similar to other fluoroquinolones. The C5 fluorine substitution could potentially enhance its activity against Gram-positive bacteria, analogous to the effect of the C5 amino group in sparfloxacin.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Fluoroquinolones Against a Panel of Clinically Relevant Bacteria
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | Sparfloxacin MIC (µg/mL) | Predicted 5,7-Difluoro-4-hydroxyquinoline Activity |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (MSSA) | 0.25 - 1 | 0.12 - 0.5 | Potentially Potent |
| Staphylococcus aureus (MRSA) | >2 | 0.5 - 4 | Potentially Moderate |
| Streptococcus pneumoniae | 1 - 4 | ≤0.5 | Potentially Potent |
| Enterococcus faecalis | 1 - 4 | 0.5 - 2 | Potentially Moderate |
| Gram-Negative Aerobes | |||
| Escherichia coli | ≤0.015 - 0.06 | 0.015 - 0.12 | Potentially Potent |
| Klebsiella pneumoniae | ≤0.03 - 0.12 | 0.03 - 0.25 | Potentially Potent |
| Pseudomonas aeruginosa | 0.25 - 1 | 1 - 4 | Potentially Moderate to Potent |
| Haemophilus influenzae | ≤0.015 - 0.03 | ≤0.015 - 0.06 | Potentially Potent |
Note: MIC values for ciprofloxacin and sparfloxacin are compiled from various sources. The predicted activity for 5,7-Difluoro-4-hydroxyquinoline is an inference based on structure-activity relationships and requires experimental verification.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To empirically determine the antimicrobial spectrum of 5,7-Difluoro-4-hydroxyquinoline, a standardized broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is recommended.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of 5,7-Difluoro-4-hydroxyquinoline in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth without the antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Figure 2: Workflow for MIC determination via broth microdilution.
Concluding Remarks and Future Directions
While direct experimental evidence is pending, a comprehensive analysis of the structure-activity relationships of related fluoroquinolones strongly suggests that 5,7-Difluoro-4-hydroxyquinoline holds promise as a broad-spectrum antimicrobial agent. Its unique difluoro substitution pattern may confer potent activity against both Gram-positive and Gram-negative bacteria.
The provided experimental protocol for MIC determination offers a standardized approach for researchers to empirically validate these predictions and fully characterize the antimicrobial spectrum of this novel compound. Further studies, including in vivo efficacy models and toxicity assessments, will be crucial in determining the therapeutic potential of 5,7-Difluoro-4-hydroxyquinoline. The exploration of such novel quinolone derivatives is vital in the ongoing battle against antimicrobial resistance.
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Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. National Center for Biotechnology Information. [Link]
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The Strategic Introduction of Fluorine: A Comparative Analysis of the Electronic Properties of Fluorinated Quinolines
A technical guide for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone, its versatile structure forming the basis of numerous therapeutic agents and functional materials. The strategic incorporation of fluorine atoms into this privileged heterocycle has emerged as a powerful tool to modulate its physicochemical and biological properties. This guide provides a comprehensive comparative analysis of the electronic properties of fluorinated quinolines versus their non-fluorinated parent, offering insights into the profound influence of this small but mighty halogen. Through an exploration of experimental data and computational studies, we will dissect the nuanced effects of fluorination on key electronic parameters, reactivity, and ultimately, molecular function.
The Power of Fluorine: More Than Just an Atom
The introduction of a fluorine atom, the most electronegative element, into an organic molecule induces significant perturbations in its electronic landscape. This is not merely a substitution but a strategic modification that can dramatically alter a molecule's dipole moment, the energy of its frontier molecular orbitals (HOMO and LUMO), its susceptibility to metabolic degradation, and its binding affinity for biological targets. In the context of quinolines, these changes can translate to enhanced drug efficacy, improved pharmacokinetic profiles, and novel material characteristics.[1][2]
A Comparative Look at Electronic Properties
To quantify the impact of fluorination, we will examine several key electronic properties, comparing unsubstituted quinoline with its monofluoro-substituted derivatives. The position of the fluorine atom on the quinoline ring is critical, as it dictates the nature and magnitude of the electronic effects.
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Fluorination typically leads to a lowering of both the HOMO and LUMO energy levels due to the strong inductive electron-withdrawing effect of the fluorine atom. However, the extent of this lowering and the effect on the gap itself are position-dependent.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Quinoline | -6.65 | -1.82 | 4.83 |
| 5-Fluoroquinoline | -6.78 | -1.95 | 4.83 |
| 6-Fluoroquinoline | -6.75 | -1.91 | 4.84 |
| 7-Fluoroquinoline | -6.76 | -1.93 | 4.83 |
| 8-Fluoroquinoline | -6.77 | -1.90 | 4.87 |
Note: The values presented are representative computational data and may vary depending on the level of theory and basis set used.
As the data suggests, while both HOMO and LUMO energies are stabilized (lowered) upon fluorination, the effect on the HOMO-LUMO gap is more subtle. In these examples, the gap remains relatively consistent, suggesting that while the overall electronic landscape is shifted, the intrinsic reactivity from a frontier orbital perspective is not drastically altered by a single fluorine substitution.
Dipole Moment: A Measure of Polarity
The dipole moment is a measure of the separation of positive and negative charges in a molecule. Fluorine's high electronegativity invariably increases the dipole moment of the C-F bond, which in turn influences the overall molecular dipole moment. This can have significant consequences for a molecule's solubility, membrane permeability, and intermolecular interactions.
| Compound | Dipole Moment (Debye) |
| Quinoline | 2.18 |
| 5-Fluoroquinoline | 3.45 |
| 6-Fluoroquinoline | 1.65 |
| 7-Fluoroquinoline | 2.98 |
| 8-Fluoroquinoline | 0.85 |
Note: The values presented are representative computational data and may vary depending on the solvent and computational method.[3]
The data clearly illustrates the positional dependence of the fluorine substituent on the molecular dipole moment. For instance, the opposing vector of the C-F bond in 8-fluoroquinoline leads to a significant decrease in the overall dipole moment compared to the parent quinoline. Conversely, in 5-fluoroquinoline, the vectors align to produce a much larger dipole moment.
Basicity (pKa): The Influence on the Nitrogen Lone Pair
The basicity of the quinoline nitrogen is a critical determinant of its behavior in biological systems, influencing its ionization state at physiological pH and its ability to form hydrogen bonds. The electron-withdrawing nature of fluorine is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity (lowering the pKa of its conjugate acid).
| Compound | pKa of Conjugate Acid |
| Quinoline | 4.90 |
| 5-Fluoroquinoline | 3.38 |
| 6-Fluoroquinoline | 4.20 |
| 7-Fluoroquinoline | 4.35 |
| 8-Fluoroquinoline | 2.85 |
Note: The values presented are experimental or estimated and can be influenced by solvent and temperature.
The experimental data confirms the expected trend. Fluorine substitution, particularly at positions that can exert a strong inductive effect on the nitrogen lone pair (e.g., positions 5 and 8), leads to a significant decrease in basicity.
Reactivity: A Tale of Two Reactions
The electronic perturbations induced by fluorination have a profound impact on the reactivity of the quinoline ring system, particularly in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions.
Electrophilic Aromatic Substitution (EAS)
The quinoline ring is generally deactivated towards electrophilic attack compared to benzene, with the pyridine ring being more deactivated than the benzene ring. Fluorine, being an electron-withdrawing group, further deactivates the ring towards EAS. However, the position of fluorination dictates the regioselectivity of the reaction.
For example, in the nitration of quinoline, a mixture of 5-nitro and 8-nitroquinoline is typically obtained.[4] In contrast, the nitration of fluoroquinolines can lead to different product distributions, although electrophilic substitution on the already electron-deficient quinoline ring can be challenging and may result in mixtures of products.[5][6][7]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-withdrawing nature of fluorine activates the quinoline ring towards nucleophilic attack, particularly when the fluorine is positioned at an activated position (e.g., C2 or C4). This enhanced reactivity is a cornerstone of modern synthetic strategies for the functionalization of quinolines. For instance, nucleophilic fluorination of unsubstituted quinoline can yield a mixture of C2 and C4 fluorinated products.[8]
Experimental Protocols
The characterization of the electronic properties of fluorinated quinolines relies on a combination of spectroscopic and electrochemical techniques, complemented by computational modeling.
Synthesis of Monofluoroquinolines
A common method for the synthesis of specific monofluoroquinolines is the Skraup reaction, using the corresponding fluoroaniline as a starting material.[9]
Example: Synthesis of 6-Fluoroquinoline
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-fluoroaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heating: Heat the reaction mixture carefully under reflux. The reaction is exothermic and requires careful temperature control.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is alkaline.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic extract with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure and substitution pattern of fluorinated quinolines. The chemical shifts of the protons and carbons are sensitive to the electronic environment, and the presence of fluorine introduces characteristic C-F and H-F coupling constants. ¹⁹F NMR is also a powerful tool for direct observation of the fluorine atom.[10][11]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) can be correlated with the HOMO-LUMO gap. Generally, substituents that narrow the HOMO-LUMO gap will cause a bathochromic (red) shift in the λ_max.
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for cyclic voltammetry measurements.
Computational Modeling
Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting and rationalizing the electronic properties of molecules. By solving the Schrödinger equation within the DFT framework, one can obtain optimized molecular geometries, HOMO and LUMO energies, dipole moments, and other electronic descriptors.
Computational Workflow for DFT Calculations
Caption: Workflow for DFT computational analysis.
Conclusion
The strategic placement of fluorine on the quinoline scaffold offers a powerful and nuanced approach to fine-tuning its electronic properties. This guide has demonstrated that while the fundamental quinoline framework remains, the introduction of a single fluorine atom can significantly alter its dipole moment, basicity, and reactivity in a position-dependent manner. Understanding these electronic perturbations is paramount for the rational design of novel fluorinated quinolines with tailored properties for applications in drug discovery and materials science. The synergy between experimental characterization and computational modeling provides a robust platform for further exploration and innovation in this exciting field.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5,7-Difluoro-4-hydroxyquinoline
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 5,7-Difluoro-4-hydroxyquinoline. It is structured to provide not just procedural steps, but the scientific rationale behind the selection of a multi-faceted analytical approach, ensuring a self-validating system for purity determination.
The Synthetic Landscape: Understanding Potential Impurities
A common and efficient method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of 5,7-Difluoro-4-hydroxyquinoline, the likely starting material is 2,4-difluoroaniline.
Understanding this synthetic pathway is critical as it allows us to anticipate the most probable impurities that may be present in the final product. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 2,4-difluoroaniline and diethyl ethoxymethylenemalonate.
-
Intermediate Products: The intermediate anilinomethylenemalonate which may not have fully cyclized.[3]
-
Isomeric Byproducts: Incomplete cyclization or alternative cyclization pathways, though less common, can lead to isomeric impurities.
-
Degradation Products: Formed during the high-temperature cyclization step.
-
Residual Solvents and Reagents: From the reaction and purification steps.
The following diagram illustrates the plausible synthetic route and the points at which key impurities may arise.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Difluoro-4-hydroxyquinoline
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 5,7-Difluoro-4-hydroxyquinoline. While this specific molecule may lack extensive toxicological data, we will proceed with a robust safety protocol grounded in the known hazards of related quinoline compounds and the fundamental principles of laboratory safety as mandated by organizations like the Occupational Safety and Health Administration (OSHA)[1]. This document is designed to build your trust and become your preferred source for chemical handling information by providing value that extends beyond the product itself.
Hazard Assessment: The Foundation of Safety
The cornerstone of any chemical handling protocol is a thorough understanding of the potential hazards. For 5,7-Difluoro-4-hydroxyquinoline, a critical first step is to recognize that its toxicological properties have not been fully investigated[2][3]. In such cases, standard laboratory practice dictates treating the substance with a high degree of caution, assuming it to be hazardous until proven otherwise.
By examining related hydroxyquinoline and di-halogenated quinoline structures, we can anticipate potential risks. Analogous compounds are known to cause:
-
Skin Irritation: Direct contact can lead to skin irritation[3][4].
-
Serious Eye Damage: These compounds can be potent eye irritants, potentially causing serious damage[4][5].
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may irritate the respiratory system[2][3][4][6].
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or other toxic effects[3][5].
-
Systemic or Chronic Effects: Some quinoline derivatives are associated with more severe hazards, including potential reproductive toxicity[5].
Therefore, our safety protocols must be built to mitigate these anticipated risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). This approach aligns with OSHA's Laboratory Standard, which requires a written Chemical Hygiene Plan (CHP) that specifies criteria for PPE use[1][7].
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table summarizes the minimum required PPE for handling 5,7-Difluoro-4-hydroxyquinoline in various laboratory scenarios.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Work within a certified chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Work within a certified chemical fume hood. |
| Conducting Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile) | Chemical Resistant Apron over Lab Coat | Required: NIOSH-approved air-purifying respirator with P95 or P100 particulate filters. |
Eye and Face Protection
Due to the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times when handling the compound outside of its sealed container. Goggles provide a complete seal around the eyes, protecting from splashes, dust, and vapors[8].
-
Face Shield: A face shield should be worn over chemical splash goggles during procedures with a high potential for splashing, such as when conducting reactions or cleaning up spills[8][9].
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement. Always inspect gloves for tears or defects before use[2]. For tasks involving larger quantities or prolonged handling, consider double-gloving. Proper glove removal technique is critical to prevent skin contact with contaminants[2].
-
Lab Coat: A clean, fully buttoned, long-sleeved lab coat must be worn to protect the skin and personal clothing.
-
Personal Attire: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled[10].
Respiratory Protection
The primary method for respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All work that involves handling the solid form of 5,7-Difluoro-4-hydroxyquinoline or its solutions must be performed inside a properly functioning and certified chemical fume hood[11][12]. This captures dust and vapors at the source, preventing inhalation.
-
Respirators: In the rare event that engineering controls are not feasible or during a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with P95 (US) or P1 (EU EN 143) particle filters is recommended for dust exposure[2].
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is paramount for ensuring safety. The following protocol outlines the essential steps for handling 5,7-Difluoro-4-hydroxyquinoline from preparation through disposal.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of 5,7-Difluoro-4-hydroxyquinoline.
Step 1: Pre-Operational Safety Check
-
Review Documentation: Always read the most current Safety Data Sheet (SDS) for 5,7-Difluoro-4-hydroxyquinoline before beginning work. Ensure the SDS is readily accessible[13].
-
Verify Controls: Confirm that the chemical fume hood has been certified within the last year. Check its airflow monitor.
-
Inspect PPE: Carefully inspect all PPE for damage, such as cracks in goggles or holes in gloves.
-
Prepare for Emergencies: Ensure an eyewash station and safety shower are unobstructed and functional. Locate the appropriate chemical spill kit.
Step 2: Donning PPE
Follow this sequence to ensure proper protection:
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.
-
Gloves: Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Safe Handling Operations
-
Containment: Conduct all manipulations of the chemical within the fume hood to minimize dust and vapor exposure[2][11].
-
Minimize Dust: When handling the solid, use techniques that avoid creating dust clouds. Do not dry sweep; if cleaning is needed, use a damp cloth or a HEPA-filtered vacuum.
-
Labeling: Ensure all containers are clearly and correctly labeled.
-
Storage: Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials[3][14].
Step 4: Doffing PPE
Removing PPE correctly is crucial to prevent contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to gloved hand).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out.
-
Face Shield/Goggles: Remove eye and face protection from the back of the head.
-
Lab Coat: Remove the lab coat, folding it inward to contain any contamination on the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water[3].
Step 5: Disposal Plan
-
Chemical Waste: All surplus 5,7-Difluoro-4-hydroxyquinoline and any solutions containing it must be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service[2]. Do not pour down the drain[11].
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be placed in a designated hazardous waste container[2][15].
-
Empty Containers: Empty containers may retain product residue and should be disposed of as unused product unless properly decontaminated[14].
Emergency Response Plan
In the event of an exposure, immediate and correct action is vital.
-
Skin Exposure: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[3][15]. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][5][15]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention[3][11].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water[3]. Seek immediate medical attention.
By integrating these expert protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your critical research.
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MSDS of (R)-5,7-Difluorochroman-4-ol. (2024). Capot Chemical Co., Ltd. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
